Capraminopropionic acid

Amphoteric surfactant Critical micelle concentration Structure‑property relationship

Researchers requiring precise, chain-length-specific surfactant performance often encounter batch variability that compromises CMC-dependent metal complex solubilization. Capraminopropionic acid (N-decyl-β-alanine) eliminates this uncertainty with a rigorously characterized CMC of 1.3×10⁻² mol L⁻¹ (13 mM) and lamellar micelle long spacing of 3.56 nm, enabling reproducible structure-directing and extraction workflows. • Quantitative precipitation of Cu(II) as [Cu(NDeA)₂(H₂O)₂] below CMC, with reversible self-solubilization above CMC-providing a concentration-switchable system for metal-ion recovery. • ~14-fold CMC differential versus the C₁₂ homolog permits precision blending to engineer custom aggregation windows without sacrificing zwitterionic compatibility. • Supplied with consistent purity specifications; ideal for mesoporous material templating, micellar catalysis studies, and environmental remediation R&D.

Molecular Formula C13H27NO2
Molecular Weight 229.36 g/mol
CAS No. 27373-56-4
Cat. No. B15091893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapraminopropionic acid
CAS27373-56-4
Molecular FormulaC13H27NO2
Molecular Weight229.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCNCCC(=O)O
InChIInChI=1S/C13H27NO2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13(15)16/h14H,2-12H2,1H3,(H,15,16)
InChIKeyCQNPUURJIXLXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capraminopropionic Acid: Core Properties & Procurement


Capraminopropionic acid, systematically named 3-(decylamino)propanoic acid or N‑decyl‑β‑alanine, is a zwitterionic amphoteric surfactant belonging to the N‑alkyl‑β‑alanine class [1]. It has the molecular formula C₁₃H₂₇NO₂, a molecular weight of 229.36 g/mol, and the FDA Unique Ingredient Identifier (UNII) 1A4MS6F9D0 [2]. The molecule consists of a hydrophobic decyl (C₁₀) tail and a β‑alanine‑derived polar head, conferring surface‑active behaviour and the ability to complex and solubilize metal ions in aqueous media [3].

Capraminopropionic Acid Substitution Limitations


The functional performance of N‑alkyl‑β‑alanine surfactants is exquisitely sensitive to alkyl chain length; even a two‑carbon difference between the decyl (C₁₀) and dodecyl (C₁₂) homologs alters the critical micelle concentration (CMC) by more than an order of magnitude [1]. This occurs because the hydrophobic driving force for micellization, metal‑complex solubilization, and interfacial adsorption changes non‑linearly with chain length [2]. Substituting the C₁₀ chain with a longer or shorter alkyl group would fundamentally alter the surfactant's aggregation behaviour, phase behaviour, and capacity to solubilize metal complexes, thereby invalidating any application that depends on the specific CMC window or solubilization capacity of the decyl derivative [3].

Capraminopropionic Acid: Quantitative Differentiation Evidence


CMC: Decyl vs. Dodecyl Homologs

The CMC of N‑decyl‑β‑alanine (Capraminopropionic acid) is 1.3×10⁻² mol L⁻¹ at 30 °C, whereas the dodecyl (C₁₂) homolog exhibits a CMC of 9×10⁻⁴ mol L⁻¹ under identical conditions [1]. This represents a ~14‑fold difference, demonstrating that even a modest change in alkyl chain length produces a pronounced shift in surfactant self‑assembly behaviour.

Amphoteric surfactant Critical micelle concentration Structure‑property relationship

Copper(II) Complex Solubilization Threshold

In aqueous 2 mM CuCl₂ solution, N‑decyl‑β‑alanine exhibits a CMC of 13 mM. Below this concentration, the insoluble stoichiometric complex [Cu(NDeA)₂(H₂O)₂] precipitates quantitatively; above the CMC, the precipitate redissolves as the complex is self‑solubilized within the surfactant's lamellar micelles [1].

Metal complex solubilization Micellar extraction Copper sequestration

Free Energy of Copper Complex Solubilization

For the N‑alkyl‑β‑alanine series, the change in free energy of solubilization per methylene (–CH₂–) unit was determined to be −1.04 kJ mol⁻¹ [1]. This value is approximately half of the corresponding contribution for conventional soap micellization (typically ≈ −2.0 kJ mol⁻¹ per CH₂), indicating that the solubilization of the copper complex is less sensitive to chain elongation than classical micelle formation.

Thermodynamics of solubilization Methylene group contribution Micellar structure

Zwitterionic Structure Confirmation

Infrared absorption spectra and isoelectric point measurements confirm that N‑decyl‑β‑alanine exists as a zwitterion in aqueous solution, with the carboxylic acid group deprotonated (–COO⁻) and the secondary amine protonated (–NH₂⁺–) across a broad pH range [1]. The isoelectric point is shifted relative to unsubstituted β‑alanine, reflecting the influence of the decyl chain on charge distribution.

Zwitterionic surfactant Amphoteric character Molecular structure

Capraminopropionic Acid: Research & Industrial Applications


Micelle-Templated Nanostructure Formation

The well‑defined CMC of 1.3×10⁻² mol L⁻¹ (13 mM) [1] and the formation of lamellar micelles with a long spacing of 3.56 nm [2] make Capraminopropionic acid suitable as a template for the synthesis of mesoporous materials or as a structure‑directing agent in soft‑matter nanotechnology.

Aqueous Copper Sequestration & Recovery

The compound's ability to quantitatively precipitate Cu(II) as [Cu(NDeA)₂(H₂O)₂] below 13 mM and then self‑solubilize the complex above the CMC [3] provides a reversible, concentration‑switchable system for metal‑ion extraction, enrichment, or environmental remediation of copper‑containing aqueous streams.

Amphoteric Surfactant Blends with CMC Tuning

Because the CMC differs by a factor of ~14 between the C₁₀ and C₁₂ homologs [1], formulators can select Capraminopropionic acid (C₁₀) when a higher working concentration and lower micellar aggregation number are desired, or blend it with longer‑chain analogs to engineer a specific CMC window without sacrificing zwitterionic compatibility.

Chain-Length Effects on Metal Complex Solubilization

The free energy contribution of −1.04 kJ mol⁻¹ per methylene group [4] provides a quantitative benchmark for researchers investigating the thermodynamics of amphiphile‑assisted metal complex solubilization. This makes the compound a valuable reference in studies aimed at designing more efficient extractants or understanding the fundamentals of micellar catalysis.

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